molecular formula C13H18O2 B3174088 4-(2,3-Dimethoxyphenyl)-2-methyl-1-butene CAS No. 951891-05-7

4-(2,3-Dimethoxyphenyl)-2-methyl-1-butene

Cat. No.: B3174088
CAS No.: 951891-05-7
M. Wt: 206.28 g/mol
InChI Key: MCWCKJTXBRVGEV-UHFFFAOYSA-N
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Description

4-(2,3-Dimethoxyphenyl)-2-methyl-1-butene (CAS: 56052-43-8) is an organic compound featuring a butene backbone substituted with a 2,3-dimethoxyphenyl group at the fourth carbon and a methyl group at the second carbon. Its molecular weight is 220.27 g/mol, and it has been historically available at 95% purity . Despite being discontinued commercially, it remains of interest in synthetic organic chemistry due to its structural motifs, which are relevant in studying steric and electronic effects in regioselective reactions .

Properties

IUPAC Name

1,2-dimethoxy-3-(3-methylbut-3-enyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-10(2)8-9-11-6-5-7-12(14-3)13(11)15-4/h5-7H,1,8-9H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCWCKJTXBRVGEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCC1=C(C(=CC=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901249684
Record name 1,2-Dimethoxy-3-(3-methyl-3-buten-1-yl)benzene
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URL https://comptox.epa.gov/dashboard/DTXSID901249684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951891-05-7
Record name 1,2-Dimethoxy-3-(3-methyl-3-buten-1-yl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951891-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dimethoxy-3-(3-methyl-3-buten-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901249684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dimethoxyphenyl)-2-methyl-1-butene typically involves the reaction of 2,3-dimethoxybenzaldehyde with a suitable alkylating agent under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dimethoxyphenyl)-2-methyl-1-butene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the alkene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Halogenation can be achieved using halogens like bromine (Br2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 4-(2,3-dimethoxyphenyl)-2-methyl-1-butanone.

    Reduction: Formation of 4-(2,3-dimethoxyphenyl)-2-methylbutane.

    Substitution: Formation of halogenated derivatives such as 4-(2,3-dimethoxyphenyl)-2-methyl-1-bromo-1-butene.

Scientific Research Applications

4-(2,3-Dimethoxyphenyl)-2-methyl-1-butene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,3-Dimethoxyphenyl)-2-methyl-1-butene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Mass Spectrometry Comparison

Compound M⁺· (m/z) Key Fragments (m/z, I%)
(Z)-Isomer (2a) 296 (12%) [M-C10H12O]⁺ 267 (7%), [M-C12H15O]⁺ 121 (100%)
(E)-Isomer (2b) 296 (13%) [M-C2H5]⁺ 267 (5%), [M-C12H15O]⁺ 121 (100%)

The fragmentation patterns highlight similar stability of the methoxyphenyl-styryl backbone but differ in minor pathways due to stereochemical effects.

Cyclohexene Derivatives with Dimethoxyphenyl Groups

trans- and cis-3-(3,4-dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene (Compounds 1 and 2, CAS: Not provided) :

  • Structural Differences : These compounds incorporate a cyclohexene ring and additional styryl groups, increasing molecular complexity.
  • In contrast, this compound lacks reported biological data, suggesting divergent applications.

Steric and Electronic Effects in Acylation Reactions

In N-acylated 1,5-benzodiazepines, the 2,3-dimethoxyphenyl group was introduced to evaluate steric hindrance at the amine moiety . Despite expectations, neither the methoxy groups nor the size of acylating agents (e.g., crotonyl chloride) significantly altered regioselectivity. This contrasts with smaller analogs like 2-phenyl-substituted benzodiazepines, where steric effects were more pronounced. For this compound, the methoxy groups may similarly impose steric constraints in synthetic applications, though direct comparisons require further study.

Biological Activity

4-(2,3-Dimethoxyphenyl)-2-methyl-1-butene is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H16O2C_{12}H_{16}O_2. The compound features a butene chain substituted with a dimethoxyphenyl group, which contributes to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies have shown effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent in pharmaceutical applications.

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus50 µg/mL
Escherichia coli40 µg/mL

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated cytotoxic effects on cancer cell lines, indicating its ability to inhibit cell proliferation.

Cell Line IC50 (µM) Reference
PC3 (prostate)68
DU145 (prostate)4

The mechanism of action of this compound involves interaction with specific molecular targets. It may act by binding to enzymes or receptors, modulating their activity and influencing cellular signaling pathways. This interaction can lead to the inhibition of tumor growth and microbial activity.

Study on Anticancer Activity

In a study examining the anticancer properties of various derivatives, it was found that the presence of specific functional groups significantly influenced biological activity. The results indicated that compounds with additional hydroxyl groups exhibited enhanced efficacy against cancer cell lines compared to their parent compounds .

Antimicrobial Efficacy Assessment

A comparative study assessed the antimicrobial efficacy of several compounds, including this compound. The findings highlighted its superior activity against resistant strains of bacteria, making it a candidate for further development as an antimicrobial agent.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Name Biological Activity Notes
3,4-DimethoxyphenethylamineAntidepressant effectsSimilar structure but different functional groups
4-Bromo-2,5-dimethoxyphenethylamineHallucinogenic propertiesDifferent biological profile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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